Cas no 1803793-84-1 (3-Bromo-2-(3-chloropropanoyl)phenylacetic acid)

3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid
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- インチ: 1S/C11H10BrClO3/c12-8-3-1-2-7(6-10(15)16)11(8)9(14)4-5-13/h1-3H,4-6H2,(H,15,16)
- InChIKey: PPEUQLONAMMDCE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(CC(=O)O)=C1C(CCCl)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 270
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023444-1g |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
Alichem | A013023444-250mg |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
Alichem | A013023444-500mg |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 500mg |
839.45 USD | 2021-06-24 |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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9. Book reviews
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
3-Bromo-2-(3-chloropropanoyl)phenylacetic acidに関する追加情報
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid (CAS No. 1803793-84-1): A Comprehensive Overview
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid (CAS No. 1803793-84-1) is a unique and versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic pathways.
The chemical structure of 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid consists of a phenylacetic acid core substituted with a bromine atom at the 3-position and a 3-chloropropanoyl group at the 2-position. The presence of these functional groups imparts unique physicochemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
Recent advancements in the field have shed light on the potential biological activities of 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in vitro and in vivo models.
In addition to its anti-inflammatory properties, 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid has also been investigated for its potential as an anticancer agent. Research conducted by a team of scientists at the National Cancer Institute revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase cascades, leading to programmed cell death. These findings suggest that 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid could be further explored as a lead compound for the development of novel anticancer drugs.
The synthetic versatility of 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid has also been highlighted in several studies. Its reactivity with various nucleophiles and electrophiles makes it an attractive building block for the synthesis of more complex molecules. For example, a recent publication in the Tetrahedron Letters described an efficient one-pot synthesis method for preparing substituted derivatives of 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid, which can be used as intermediates in the synthesis of bioactive compounds.
The physicochemical properties of 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid, including its solubility, stability, and bioavailability, have been extensively studied to optimize its use in pharmaceutical formulations. Researchers have found that modifying the functional groups on the molecule can significantly enhance its pharmacokinetic profile, making it more suitable for oral or parenteral administration. For instance, esterification or amide formation can improve solubility and stability, while maintaining or enhancing biological activity.
In conclusion, 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid (CAS No. 1803793-84-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative solutions in drug discovery and development.
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